molecular formula C10H10F3NO B14807987 (2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol

(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol

Cat. No.: B14807987
M. Wt: 217.19 g/mol
InChI Key: XEMPSYMWQYOHSG-UHFFFAOYSA-N
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Description

(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol is a chemical compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol typically involves the use of advanced organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2-(Trifluoromethyl)pyridin-3-yl)methanol: Similar structure but lacks the cyclopropyl ring.

    (4-(Trifluoromethyl)pyridin-3-yl)methanol: Similar structure with the trifluoromethyl group at a different position.

    3-(Trifluoromethyl)pyridin-2-ol: Contains a hydroxyl group instead of a methanol group

Uniqueness

The presence of the cyclopropyl ring in (2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol adds unique steric and electronic properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique applications and effects.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

[2-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]methanol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9(3-4-9)8-7(6-15)2-1-5-14-8/h1-2,5,15H,3-4,6H2

InChI Key

XEMPSYMWQYOHSG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=N2)CO)C(F)(F)F

Origin of Product

United States

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